NBT serves as a donor of nitric oxide (NO) groups in a process called S-nitrosylation. S-nitrosylation involves the attachment of an NO group to the thiol (-SH) group of cysteine residues in proteins. This modification can influence protein function, signaling, and interactions with other molecules [PubChem: N-Benzyl-N-nitroso-p-toluenesulfonamide, ].
Researchers utilize NBT to investigate the role of S-nitrosylation in various cellular processes. By introducing NO groups to proteins under controlled conditions, scientists can study the effects of S-nitrosylation on protein activity and function [Sciencing: Nitrosylation, ].
Compared to other NO donors, NBT offers several advantages. It is relatively stable in solution and releases NO at a slow and controlled rate, allowing for more precise analysis of S-nitrosylation effects [Cell Signaling Technology: Nitric Oxide Donors, ].
NBT is also cell-permeable, meaning it can readily enter cells where S-nitrosylation occurs naturally. This enables researchers to study S-nitrosylation events within living cells [Bioorganic & Medicinal Chemistry Letters: Nitric oxide donors for the study of S-nitrosylation, ].
N-Benzyl-N-nitroso-p-toluenesulfonamide is an organic compound with the chemical formula C₁₄H₁₄N₂O₃S. It is characterized by the presence of a nitroso group (-NO) attached to a benzylamine moiety and a p-toluenesulfonamide structure. This compound is notable for its potential applications in various chemical and biological fields due to its unique structural features.
The synthesis of N-Benzyl-N-nitroso-p-toluenesulfonamide typically involves:
N-Benzyl-N-nitroso-p-toluenesulfonamide has potential applications in:
Interaction studies involving N-Benzyl-N-nitroso-p-toluenesulfonamide focus on its reactivity with various biological molecules. Its ability to form adducts with nucleophiles suggests potential interactions with proteins and nucleic acids, which could have implications for understanding its biological activity and toxicity.
Several compounds share structural similarities with N-Benzyl-N-nitroso-p-toluenesulfonamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methyl-N-nitroso-p-toluenesulfonamide | Methyl group instead of benzyl | Different alkyl substituent affects reactivity |
| N-Chloro-N-methyl-p-toluenesulfonamide | Chlorine atom replaces the nitroso group | Used in chlorination reactions |
| N-Benzenesulfonyl-N-nitroso-p-toluenesulfonamide | Sulfonamide group attached to a benzenesulfonyl | Increased stability due to sulfonyl substitution |
N-Benzyl-N-nitroso-p-toluenesulfonamide is unique due to its specific combination of a benzyl group and a nitroso moiety, which can influence its reactivity and potential applications in both synthetic and biological contexts. Further studies are necessary to explore its full range of properties and applications.
N-Benzyl-N-nitroso-p-toluenesulfonamide exhibits a molecular formula of C₁₄H₁₄N₂O₃S with a molecular weight of 290.34 g/mol [1] [2] [3]. The compound possesses four rotatable bonds and demonstrates a topological polar surface area of 75.2 Ų [1]. The molecular structure features zero stereogenic centers, indicating an achiral configuration [1].
Crystallographic studies of related toluenesulfonamide compounds provide insight into the fundamental structural parameters. In p-toluenesulfonamide derivatives, the unit cell parameters typically range from 8-19 Å for the a and b axes, with c-axis measurements around 8-9 Å [4] [5]. The space group assignments commonly fall within the monoclinic or orthorhombic crystal systems [4] [6].
The melting point of N-Benzyl-N-nitroso-p-toluenesulfonamide is reported as 85°C, with the compound appearing as a white to yellow crystalline powder [2] [3] [7]. The crystal structure demonstrates stability under normal conditions, requiring refrigerated storage between 0-10°C to maintain structural integrity [2] [3].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₃S | [1] |
| Molecular Weight | 290.34 g/mol | [1] [2] |
| Melting Point | 85°C | [2] [3] |
| Physical State | Crystalline powder | [2] [3] |
| Crystal Color | White to yellow | [2] [3] |
The molecular configuration of N-Benzyl-N-nitroso-p-toluenesulfonamide is characterized by a planar arrangement around the sulfonamide functional group [8] [9]. The sulfur atom adopts a slightly distorted tetrahedral geometry with characteristic bond angles [8] [9]. In related sulfonamide structures, the oxygen-sulfur-oxygen bond angles range from 118.26° to 119.49°, while nitrogen-sulfur-carbon bond angles span 106.86° to 108.27° [8] [9].
The benzyl substituent adopts a gauche conformation relative to the toluenesulfonamide moiety when viewed down the nitrogen-sulfur bond [8] [9]. This conformational preference is attributed to steric considerations and electronic interactions between the aromatic systems [8] [9]. The nitroso group introduces additional conformational complexity through restricted rotation around the nitrogen-nitrogen bond [10] [11].
The compound exhibits no defined stereogenic centers, resulting in a single stereoisomeric form [1]. The electronic structure calculations indicate that the molecule preferentially adopts a conformation that minimizes steric hindrance while maximizing electronic stabilization through conjugation effects [10] [12].
| Structural Feature | Configuration | Source |
|---|---|---|
| Sulfur Geometry | Distorted tetrahedral | [8] [9] |
| Benzyl Orientation | Gauche to sulfonamide | [8] [9] |
| Stereogenic Centers | Zero | [1] |
| Bond Rotation | Restricted around N-N | [10] |
The infrared spectrum of N-Benzyl-N-nitroso-p-toluenesulfonamide exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [13] [14] [15]. The nitroso group demonstrates two distinct nitrogen-oxygen stretching vibrations: a higher frequency band between 1486-1408 cm⁻¹ corresponding to non-associated molecules, and a broader, lower frequency absorption between 1346-1265 cm⁻¹ attributed to associated forms [14].
The sulfonamide functional group contributes characteristic sulfur-oxygen stretching vibrations appearing as strong absorptions in the 1300-1400 cm⁻¹ region [13] [15]. The asymmetric and symmetric sulfur-oxygen stretches are typically observed as intense bands due to the polar nature of these bonds [13] [15].
Aromatic carbon-hydrogen stretching vibrations appear above 3000 cm⁻¹, while aliphatic carbon-hydrogen stretches from the benzyl methylene group are observed below 3000 cm⁻¹ [15]. The benzene ring skeletal vibrations manifest as medium intensity bands near 1600, 1580, 1500, and 1450 cm⁻¹ [15].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N=O stretch (free) | 1486-1408 | Strong | Non-associated molecules |
| N=O stretch (associated) | 1346-1265 | Medium-Strong | Associated molecules |
| S=O stretch | 1300-1400 | Strong | Sulfonamide group |
| Aromatic C=C | 1600, 1580, 1500, 1450 | Medium | Ring vibrations |
| Aromatic C-H | >3000 | Medium | Aromatic stretches |
| Aliphatic C-H | <3000 | Medium | Methylene stretches |
The proton nuclear magnetic resonance spectrum of N-Benzyl-N-nitroso-p-toluenesulfonamide displays distinct chemical shift patterns characteristic of the constituent functional groups [1] [16]. The aromatic protons of both the benzyl and toluenesulfonamide rings appear in the downfield region between 7.0-8.0 parts per million [16].
The benzyl methylene protons typically resonate as a singlet around 4.5-5.0 parts per million due to their position adjacent to both the aromatic ring and the electron-withdrawing nitroso group [16]. The para-methyl group of the toluenesulfonamide moiety appears as a characteristic singlet around 2.4 parts per million [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [1]. The aromatic carbons appear in the 120-140 parts per million region, with the quaternary carbons typically observed at the downfield end of this range [17]. The benzyl methylene carbon resonates around 50-60 parts per million, while the toluenesulfonamide methyl carbon appears around 21 parts per million [17].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 7.0-8.0 | Multiplet | 9H |
| Benzyl CH₂ | 4.5-5.0 | Singlet | 2H |
| Tolyl CH₃ | 2.4 | Singlet | 3H |
The mass spectrum of N-Benzyl-N-nitroso-p-toluenesulfonamide exhibits a molecular ion peak at mass-to-charge ratio 290, corresponding to the intact molecular structure [1] [18]. The fragmentation pattern reflects the characteristic behavior of nitroso compounds and sulfonamides under electron ionization conditions [19].
The base peak frequently corresponds to the loss of the nitroso group, producing a fragment at mass-to-charge ratio 260 [19]. Additional significant fragments include the loss of the benzyl group and various combinations of functional group eliminations [19]. The collision cross section values for different adduct ions range from 155.1 to 206.8 Ų, providing information about the three-dimensional structure in the gas phase [18].
Electrospray ionization mass spectrometry produces protonated molecular ions at mass-to-charge ratio 291, along with sodium and potassium adducts at 313 and 329, respectively [18]. The accurate mass measurements confirm the molecular formula and provide high-resolution structural information [18].
| Ion Type | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺- | 290 | Medium | Molecular ion |
| [M+H]⁺ | 291 | Strong | Protonated molecule |
| [M+Na]⁺ | 313 | Medium | Sodium adduct |
| [M-NO]⁺ | 260 | High | Loss of nitroso group |
| [M+K]⁺ | 329 | Weak | Potassium adduct |
The electronic structure of N-Benzyl-N-nitroso-p-toluenesulfonamide is characterized by extensive conjugation between the aromatic systems and the electron-withdrawing functional groups [10] [12] [11]. The nitroso group acts as a strong electron acceptor, creating intramolecular charge transfer interactions with the benzyl and toluenesulfonamide aromatic rings [11].
The sulfur-nitrogen bond in the sulfonamide group exhibits partial double bond character due to orbital overlap between the nitrogen lone pair and sulfur d-orbitals [20]. Bond length measurements in related compounds indicate sulfur-nitrogen distances of 1.618-1.625 Å, shorter than typical single bonds [8] [9] [21]. The sulfur-oxygen bonds demonstrate typical double bond character with lengths of 1.428-1.441 Å [8] [9] [21].
The nitroso group displays unique electronic properties with nitrogen-oxygen bond lengths around 1.2-1.3 Å, intermediate between single and double bonds [10] [22]. The electronic spectrum shows characteristic absorption bands: a high-intensity band around 235 nanometers and a lower-intensity band with fine structure around 365 nanometers [11].
Molecular orbital calculations reveal that the highest occupied molecular orbital is localized on the aromatic systems, while the lowest unoccupied molecular orbital has significant contributions from the nitroso and sulfonamide groups [10] [11]. The energy gap between these orbitals determines the electronic absorption properties and chemical reactivity of the compound [10] [11].
| Bond Type | Length (Å) | Character | Electronic Properties |
|---|---|---|---|
| S-N (sulfonamide) | 1.618-1.625 | Partial double | π-orbital overlap |
| S=O (sulfonyl) | 1.428-1.441 | Double | High polarity |
| N=O (nitroso) | 1.2-1.3 | Intermediate | Electron acceptor |
| S-C (aromatic) | 1.766-1.770 | Single | σ-bond |
Irritant